L-Serine methyl ester hydrochloride
CAS No.: 5680-80-8
Cat. No.: VC21538063
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.58 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5680-80-8 |
---|---|
Molecular Formula | C4H10ClNO3 |
Molecular Weight | 155.58 g/mol |
IUPAC Name | methyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride |
Standard InChI | InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H/t3-;/m0./s1 |
Standard InChI Key | COQRGFWWJBEXRC-UHFFFAOYSA-N |
Isomeric SMILES | COC(=O)[C@H](CO)N.Cl |
SMILES | COC(=O)C(CO)N.Cl |
Canonical SMILES | COC(=O)C[NH3+].[Cl-] |
Fundamental Characteristics of L-Serine Methyl Ester Hydrochloride
L-Serine methyl ester hydrochloride is an ester derivative of the amino acid L-serine, with the carboxylic acid group converted to a methyl ester and stabilized as a hydrochloride salt. This modification enhances certain properties of the parent amino acid, making it more suitable for specific research and industrial applications. It is identified by the CAS number 5680-80-8 and has the molecular formula C4H9NO3·HCl .
The compound is widely recognized in biochemical research as a crucial building block for synthesizing various peptides and proteins, enabling researchers to study protein structure and function with greater precision . Additionally, its role in neuroscience has been particularly notable, especially in studies related to neurotransmitter synthesis and the exploration of serine's function in brain activity and neuroprotection .
Nomenclature and Identification
L-Serine methyl ester hydrochloride is known by several synonyms in scientific literature and commercial catalogs, including:
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Methyl L-serinate hydrochloride
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(S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride
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L-Ser-OMe.HCl
These various designations reflect the compound's structural features and stereochemistry, emphasizing its derivation from the naturally occurring L-serine amino acid.
Chemical and Physical Properties
L-Serine methyl ester hydrochloride possesses distinct physical and chemical characteristics that make it valuable for various scientific applications. Understanding these properties is essential for researchers working with this compound.
Physical Characteristics
The compound typically appears as a white to off-white crystalline powder or crystals . Its physical appearance makes it easily identifiable in laboratory settings and suitable for various analytical procedures.
Chemical Properties
Table 1: Key Physical and Chemical Properties of L-Serine Methyl Ester Hydrochloride
Property | Value | Notes |
---|---|---|
Molecular Weight | 155.58 | Calculated for C4H9NO3·HCl |
Melting Point | 163°C | Decomposes upon melting |
Optical Rotation | [α]20/D +3.4° | Measured at c = 4 in methanol |
Alternative Optical Activity | 4.5° | Measured at c = 2 in methanol |
Water Solubility | Soluble | - |
Methanol Solubility | Slightly soluble | - |
DMSO Solubility | Sparingly soluble | - |
pKa | 7.03(+1) | Measured at 25°C, μ=0.1 |
LogP | -1.261 | Estimated value |
Sensitivity | Moisture sensitive | Requires appropriate storage |
The compound's specific optical rotation confirms its stereochemical configuration as the L-isomer, which is crucial for its biological activity and applications in stereoselective syntheses . Its solubility profile indicates good water solubility with limited solubility in organic solvents, which influences purification strategies and formulation approaches.
Synthesis Methods
The synthesis of L-Serine methyl ester hydrochloride has been well-documented in scientific literature, with several methods developed to optimize yield, purity, and cost-effectiveness. One of the most efficient approaches involves the direct esterification of L-serine using thionyl chloride in methanol.
Patented Synthetic Process
A significant advancement in the synthesis of this compound was documented in a Chinese patent (CN110606811A), which describes an improved method with enhanced yield and reduced environmental impact . The process involves:
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Adding L-serine to methanol as a solvent
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Cooling the mixture to 0-10°C
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Dropwise adding thionyl chloride while maintaining temperature control
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Heating the mixture to 35-40°C after addition is complete
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Allowing the reaction to proceed for 24-48 hours
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Cooling and crystallizing the reaction mixture
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Centrifugally removing solvent and drying to obtain the final product
This method is notable for its recycling process, wherein the recovered methanol from the centrifugation step is directly used in subsequent reaction cycles, significantly reducing solvent waste and improving process sustainability .
Reaction Parameters and Optimization
Table 2: Optimized Reaction Parameters for L-Serine Methyl Ester Hydrochloride Synthesis
Parameter | Optimal Range | Impact on Process |
---|---|---|
L-Serine to Solvent Ratio | (1:3-5) kg:L | Affects dissolution and reaction efficiency |
Thionyl Chloride to L-Serine Ratio | (1.35-1.7):1 | Determines conversion efficiency |
Initial Cooling Temperature | 0-10°C | Controls reaction exotherm |
Dropwise Addition Temperature | 8-15°C | Prevents side reactions |
Thionyl Chloride Addition Rate | 30-40 kg/h | Influences reaction control |
Reaction Temperature | 35-40°C | Optimizes reaction rate and selectivity |
Reaction Time | 24-48 hours | Ensures complete conversion |
Drying Temperature | 60°C | Removes residual solvent without decomposition |
Drying Time | 10 hours | Ensures complete drying |
The patent demonstrated that under optimized conditions, yields of approximately 93.4% with 99.3% purity could be achieved . Additionally, the recycling process allows for significant reductions in fresh methanol usage, with the total volume of methanol being only 1.05-1.1 times that of the initial reaction volume in subsequent cycles .
Applications in Research and Industry
L-Serine methyl ester hydrochloride has found widespread applications across multiple scientific disciplines, owing to its unique properties and reactivity.
Biochemical Research Applications
In biochemical research, the compound serves as a critical building block for peptide synthesis, enabling researchers to create custom peptide sequences for studying protein structure-function relationships . Its ester functionality provides a protected carboxyl group that can be selectively deprotected during peptide coupling reactions, making it valuable in stepwise peptide synthesis strategies.
Neuroscience Research
L-Serine methyl ester hydrochloride plays a significant role in neuroscience research, particularly in studies exploring the role of serine in brain function and neuroprotection . Researchers utilize this compound to investigate neurotransmitter synthesis pathways and mechanisms of neurological disorders, potentially leading to new therapeutic approaches.
Pharmaceutical Development
In pharmaceutical development, L-Serine methyl ester hydrochloride contributes to drug formulation efforts, particularly those targeting neurological disorders . Its properties can enhance bioavailability and efficacy of certain pharmaceutical compounds, making it a valuable tool in medicinal chemistry.
Metabolic Studies
The compound is utilized in investigating metabolic pathways involving amino acids, helping researchers understand diseases linked to amino acid metabolism . These studies contribute to our understanding of various metabolic disorders and potential therapeutic interventions.
Cosmetic Industry Applications
Beyond research applications, L-Serine methyl ester hydrochloride has found use in the cosmetic industry, where its properties are leveraged in formulating skin care products . The amino acid-derived compound provides moisturizing benefits and promotes skin health, making it a valuable ingredient in cosmetic formulations.
Current Research Directions
Research involving L-Serine methyl ester hydrochloride continues to expand, particularly in areas related to neurological disorders, peptide therapeutics, and sustainable chemistry.
Green Chemistry Approaches
The patent discussed earlier represents an important advancement in green chemistry approaches to L-Serine methyl ester hydrochloride synthesis . By implementing solvent recycling and optimizing reaction parameters, the method significantly reduces waste generation and energy consumption, aligning with principles of sustainable chemistry.
Neurological Applications
Ongoing research explores the potential of L-Serine methyl ester hydrochloride and related compounds in addressing neurological disorders. The compound's role in neurotransmitter synthesis makes it particularly valuable for investigations into conditions affecting brain function and neuronal health .
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